molecular formula C13H19N5 B597307 N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1260614-73-0

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B597307
M. Wt: 245.33
InChI Key: XRIARWQZLGCQDM-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel PDE9A inhibitor identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials . It has been reported to elevate central cGMP levels in the brain and CSF of rodents . In addition, it exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .

Scientific Research Applications

Heterocyclic Compounds in Optical Sensors and Biological Applications

Compounds like N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belong to a class of heterocyclic compounds that have shown significant utility in the synthesis of optical sensors due to their unique properties. These heterocycles are valuable not only for their sensing applications but also for their broad biological and medicinal implications. Pyrimidine derivatives, in particular, have been identified as excellent materials for creating sensitive optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for detecting various biological and chemical analytes (Jindal & Kaur, 2021).

Synthesis and Pharmaceutical Applications

The pyranopyrimidine core, closely related to the compound , is a crucial precursor in medicinal and pharmaceutical industries. Its synthesis has been explored extensively due to its synthetic applicability and bioavailability. Recent reviews have covered synthetic pathways employed for the development of pyranopyrimidine derivatives, emphasizing the application of hybrid catalysts. Such compounds are vital for developing lead molecules in pharmaceutical research, highlighting the importance of pyrimidine scaffolds in drug discovery (Parmar et al., 2023).

Pyrimidine Derivatives as Pharmacologically Active Compounds

Pyrimidine derivatives represent a vast class of organic compounds with a wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The pyrimidine core is considered a promising scaffold for developing new biologically active compounds. A systematic analysis of these derivatives can provide a foundation for further research into highly effective and safe medicines, demonstrating the versatility and potential of pyrimidine derivatives in pharmacology (Chiriapkin, 2022).

Future Directions

This compound has advanced into clinical trials . It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it could be a potential therapeutic agent for cognitive disorders.

properties

IUPAC Name

N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIARWQZLGCQDM-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659969
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

1206825-36-6, 1260614-73-0
Record name rel-N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206825-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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